Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a fluorinated benzothiophene derivative featuring a sulfamoyl group and a methyl ester moiety. The compound’s structure includes a benzothiophene core substituted with fluorine at the 4-position, a sulfamoyl group linked to a 2,4-difluorophenyl ring at the 3-position, and a methyl ester at the 2-position. The 2,4-difluorophenyl group is commonly observed in bioactive molecules, such as kinase inhibitors (e.g., RAF kinase inhibitors ) and antipsychotic drug impurities (e.g., Risperidone derivatives ), indicating possible therapeutic or synthetic utility.
Properties
IUPAC Name |
methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO4S2/c1-24-16(21)14-15(13-9(18)3-2-4-12(13)25-14)26(22,23)20-11-6-5-8(17)7-10(11)19/h2-7,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXOOVGOHYHRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Electrophilic Aromatic Substitution
The benzothiophene core is commonly synthesized through cyclization reactions. A representative method involves:
- Thiophene precursor preparation : Reacting 2-fluorothiophenol with acetyl chloride in the presence of AlCl₃ to form 4-fluoro-1-benzothiophene.
- Oxidation : Treating the intermediate with m-CPBA (meta-chloroperbenzoic acid) to generate the benzothiophene S-oxide.
Reaction Conditions :
Domino Reaction Protocol
A novel approach reported in 2024 utilizes a domino reaction to construct 3-amino-2-formyl benzothiophenes, which serve as precursors for further functionalization.
- Key Steps :
- Condensation of 2-mercaptobenzaldehyde with acrylonitrile.
- Cyclization promoted by NaOH/piperidine.
- Advantages :
- Single-pot synthesis reduces purification steps.
- Enables direct introduction of amino and formyl groups for downstream modifications.
Sulfamoylation at Position 3
Interrupted Pummerer Reaction
The interrupted Pummerer reaction is a regioselective method for introducing sulfamoyl groups at position 3 of the benzothiophene S-oxide:
- Reagents :
- Trifluoroacetic anhydride (TFAA)
- 2,4-Difluorophenylsulfonamide
- Mechanism :
- TFAA activates the S-oxide, forming a trifluoroacetyl intermediate.
- Nucleophilic attack by the sulfonamide introduces the sulfamoyl group.
Optimized Conditions :
Direct Sulfonylation
An alternative industrial method involves reacting the benzothiophene core with 2,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃):
- Procedure :
- Benzothiophene (1 equiv), sulfonyl chloride (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.
- Stirred at 80°C for 8 hours.
- Yield : 75–80%.
Fluorination at Position 4
Electrophilic Fluorination
Late-stage fluorination is achieved using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI):
Halogen Exchange
A cost-effective approach utilizes halogen exchange with KF in the presence of a phase-transfer catalyst:
- Procedure :
- 4-Chlorobenzothiophene derivative (1 equiv), KF (3 equiv), and 18-crown-6 (0.1 equiv) in DMSO.
- Heated at 120°C for 12 hours.
- Yield : 55–60%.
Esterification at Position 2
Fischer Esterification
The carboxylic acid intermediate is converted to the methyl ester using methanol and H₂SO₄:
Methylation with Dimethyl Sulfate
For acid-sensitive intermediates, dimethyl sulfate is preferred:
- Procedure :
- Carboxylic acid (1 equiv), dimethyl sulfate (1.5 equiv), and NaHCO₃ (2 equiv) in acetone.
- Stirred at 25°C for 4 hours.
- Yield : 80–85%.
Integrated Synthetic Routes
Route A: Sequential Functionalization
Route B: Domino Reaction Approach
- Domino reaction to form 3-amino-2-formyl benzothiophene.
- Reductive amination with 2,4-difluorobenzenesulfonamide.
- Fluorination and esterification in tandem.
Overall Yield : 50–55%.
Analytical Data and Characterization
Industrial-Scale Considerations
- Cost Drivers :
- Environmental Impact :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorinated aromatic rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-[(3-Fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)
This compound shares the benzothiophene core and sulfamoyl group with the target molecule but differs in substituents:
- Phenyl substituent : 3-fluoro-4-methylphenyl vs. 2,4-difluorophenyl.
- Ester group : Ethyl vs. methyl ester.
- Benzothiophene substitution : Lacks the 4-fluoro group present in the target compound.
Implications :
- The 3-fluoro-4-methylphenyl group introduces steric bulk and distinct electronic effects compared to the electron-withdrawing 2,4-difluorophenyl group, which could influence binding interactions in biological systems .
Functional Group Analogs: Sulfonylurea Herbicides
Triflusulfuron methyl ester : Contains a triazine ring and sulfonylurea bridge.
Metsulfuron methyl ester : Features a 4-methoxy-6-methyl-1,3,5-triazinyl group.
Key Differences :
- The target compound’s benzothiophene core contrasts with the benzoate-triazine scaffold of sulfonylurea herbicides.
- The 2,4-difluorophenyl sulfamoyl group in the target may enhance resistance to metabolic degradation compared to triazine-based herbicides.
Pharmacophore Analogs: RAF Kinase Inhibitors
describes a RAF kinase inhibitor with a 2,4-difluorophenylsulfonamide group but a pyrrolopyridine core.
Comparison :
- Shared feature : The 2,4-difluorophenylsulfonamide group, a common pharmacophore in kinase inhibitors.
- Divergence : The target’s benzothiophene carboxylate vs. the inhibitor’s pyrrolopyridine scaffold.
- Implications : The benzothiophene system may offer unique electronic or steric properties for target binding, though its specific kinase inhibition profile remains unconfirmed .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 950446-11-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cholinesterase Inhibition : Recent studies have shown that benzothiophene derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for some related compounds have been reported, indicating their effectiveness as potential therapeutic agents .
- Antimicrobial Activity : Preliminary research indicates that derivatives of benzothiophene, including this compound, may possess antibacterial properties against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .
Biological Activity Data
The following table summarizes the biological activity data associated with this compound and its derivatives:
Case Studies and Research Findings
- Cholinesterase Inhibition Study : A study conducted on various benzothiophene derivatives demonstrated that this compound exhibited significant inhibition against AChE with an IC50 value of 62.1 μM. This suggests its potential use in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .
- Antimicrobial Efficacy : In a separate investigation into the antimicrobial properties of benzothiophene derivatives, compounds were tested against several bacterial strains. The results indicated promising antibacterial activity, warranting further exploration into their use as therapeutic agents against resistant bacterial strains .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Functionalization of the benzothiophene core via electrophilic substitution to introduce the fluorine substituent at position 4 .
- Step 2 : Sulfamoylation at position 3 using 2,4-difluorophenylsulfamoyl chloride under controlled pH (e.g., pyridine as a base) to prevent hydrolysis of the ester group .
- Step 3 : Esterification with methyl chloroformate in anhydrous conditions . Purity Optimization : Use High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water gradient) to achieve >95% purity. Recrystallization from ethanol/water mixtures improves crystalline yield .
Q. What spectroscopic methods are critical for structural characterization of this compound?
- NMR : H and C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C4, sulfamoyl group resonance at δ 3.2–3.5 ppm) .
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for understanding steric effects of the 2,4-difluorophenyl group .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~415.3 g/mol) and isotopic patterns from fluorine and sulfur .
Q. What preliminary biological screening assays are relevant for this compound?
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) due to sulfamoyl group’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to controls like 5-fluorouracil .
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide in vivo studies; fluorinated analogs often show improved solubility over non-fluorinated derivatives .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields during synthesis?
- Variables : Temperature (60–100°C), catalyst loading (e.g., 1–5 mol% Pd for coupling steps), and reaction time (12–48 hrs) .
- Response Surface Methodology : Identifies optimal conditions (e.g., 80°C, 3 mol% Pd, 24 hrs) to maximize yield (>75%) while minimizing byproducts .
- Case Study : A 2 factorial design reduced side-product formation by 30% in analogous sulfamoylbenzothiophene syntheses .
Q. How do structural modifications (e.g., fluorination, sulfamoyl group position) influence bioactivity?
Key Findings from Analog Studies :
| Substituent Position | Bioactivity Trend (vs. Parent Compound) | Source |
|---|---|---|
| 2,4-Difluorophenyl | Enhanced kinase inhibition (IC ↓ 40%) | |
| 3-Ethylphenyl | Reduced solubility (logP ↑ 0.5) | |
| 3,5-Dimethylphenyl | Increased cytotoxicity (EC ↓ 25%) | |
| Mechanistic Insight : Fluorine’s electron-withdrawing effect enhances sulfamoyl group’s hydrogen-bonding capacity to enzyme active sites . |
Q. What strategies resolve contradictions in reported biological data for similar benzothiophene derivatives?
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) across studies. For example, EC discrepancies in MCF-7 cells may arise from differing fetal bovine serum (FBS) content (5% vs. 10%) .
- Structural Validation : Re-synthesize disputed compounds and confirm purity via HPLC to rule out batch-specific impurities .
- Computational Docking : Use Schrödinger Suite to model interactions with target proteins, identifying steric clashes caused by 2,4-difluoro substitution .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (fluorine reduces oxidative metabolism) and BOILED-Egg model for blood-brain barrier penetration .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity risk (e.g., mitochondrial membrane disruption) based on sulfamoyl group reactivity .
Methodological Considerations
Q. How to validate target engagement in enzyme inhibition studies?
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., EGFR) on a sensor chip; measure binding kinetics (k/k) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) to confirm competitive inhibition .
Q. What in silico tools guide SAR for fluorinated benzothiophenes?
- Molecular Dynamics (MD) : Simulate ligand-protein complexes over 100 ns to assess stability of the sulfamoyl-enzyme interaction .
- QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA) and molar refractivity to predict IC trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
